molecular formula C12H16ClNO B1627811 4-[(2-Chlorophenoxy)methyl]piperidine CAS No. 63608-31-1

4-[(2-Chlorophenoxy)methyl]piperidine

Cat. No.: B1627811
CAS No.: 63608-31-1
M. Wt: 225.71 g/mol
InChI Key: YEDQERJRGLCJKY-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenoxy)methyl]piperidine is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol . This piperidine derivative is supplied for research purposes and is strictly for Research Use Only; it is not intended for diagnostic or therapeutic applications. The compound is characterized by its specific structure, which features a piperidine ring substituted at the 4-position with a (2-chlorophenoxy)methyl group . Piperidine scaffolds are of significant interest in medicinal chemistry and pharmacology research. Structural analogs of this compound, particularly those based on the 4-oxypiperidine ether framework, have been investigated for their potential as multiple-targeting ligands. Specifically, such compounds are being explored in preclinical studies for neurodegenerative diseases, where they have shown promise as histamine H3 receptor (H3R) antagonists/inverse agonists while simultaneously exhibiting inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This dual-action mechanism, which can enhance cholinergic neurotransmission, is a key area of investigation for improving cognitive function in complex conditions like Alzheimer's disease . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for pharmacological screening and structure-activity relationship (SAR) studies. The canonical SMILES notation for this molecule is C1CNCCC1COC2=CC=CC=C2Cl . Synonyms for this product include AGN-PC-01CO8O and 4-(2-chloro-phenoxymethyl)-piperidine .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-chlorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDQERJRGLCJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589363
Record name 4-[(2-Chlorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63608-31-1
Record name 4-[(2-Chlorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 4 2 Chlorophenoxy Methyl Piperidine Analogues

Established Synthetic Pathways for Piperidine (B6355638) Ring Systems in Relevant Analogues

The formation of the piperidine ring can be achieved through various synthetic routes, ranging from multi-step sequences involving cyclic precursors to elegant intramolecular cyclizations.

Piperidinones, particularly 2-piperidinones (δ-valerolactams) and 4-piperidinones, serve as versatile intermediates for the synthesis of the corresponding piperidine derivatives. dtic.mil

One of the most common methods for synthesizing 4-piperidinones involves the Dieckmann condensation. This reaction typically starts with the addition of a primary amine to two equivalents of an α,β-unsaturated ester like methyl or ethyl acrylate, followed by intramolecular cyclization, hydrolysis, and decarboxylation to yield the N-substituted 4-piperidone (B1582916). dtic.mil These 4-piperidone intermediates are crucial in the synthesis of complex molecules. dtic.mil

Once the piperidinone ring is formed, it can be converted to the desired piperidine. For instance, 2-piperidones can be reduced to the corresponding piperidines using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). dtic.mil Similarly, the reduction of substituted 3-piperidones provides access to 3-hydroxypiperidine (B146073) derivatives. dtic.mil Krasavin and colleagues described a stereoselective hydrogenation of unsaturated substituted piperidinones, which, followed by the reduction of the lactam group, yields cis-configured 2,4-disubstituted piperidines. nih.gov

A general synthetic route starting from a piperidinone is outlined below:

Table 1: General Synthesis from Piperidinone
Step Reaction Description
1 Dieckmann Condensation Cyclization of a diester (formed from a primary amine and acrylates) to yield a β-keto ester.
2 Hydrolysis & Decarboxylation Removal of the ester group to form the 4-piperidone ring. dtic.mil
3 Reduction Reduction of the ketone or lactam carbonyl group to furnish the final piperidine ring. dtic.mil

Intramolecular cyclization represents a powerful and atom-economical strategy for constructing the piperidine ring. nih.gov These methods involve a precursor molecule that contains a nitrogen source (often an amine) and another reactive group, which come together to form a new C-N or C-C bond, completing the six-membered ring. nih.gov

Common intramolecular cyclization strategies include:

Aza-Michael Reaction: This involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl or nitrile moiety. Organocatalytic versions of this reaction can produce enantiomerically enriched substituted piperidines. nih.gov

Metal-Catalyzed Cyclization: Transition metals like palladium, gold, and rhodium are widely used to catalyze the cyclization of substrates such as unsaturated amines. nih.gov For example, a gold(I) complex can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Similarly, palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature. organic-chemistry.org

Radical Cyclization: Radical-mediated reactions offer another avenue for piperidine synthesis. For instance, the intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst. nih.gov Another approach involves the radical cyclization of 1,6-enynes initiated by triethylborane. nih.gov

Reductive Amination: The intramolecular version of reductive amination is a key reaction for synthesizing polyhydroxypiperidines from carbohydrate precursors. researchgate.net It can also be achieved through iridium(III)-catalyzed cascades involving hydroxyl oxidation, amination, and imine reduction. nih.gov

Table 2: Comparison of Intramolecular Cyclization Techniques

Technique Key Features Catalyst/Reagent Example
Aza-Michael Reaction Forms C-N bond via conjugate addition. nih.gov Quinoline (B57606) organocatalyst with trifluoroacetic acid. nih.gov
Metal-Catalyzed Hydroamination Forms C-N bond from unsaturated amines. organic-chemistry.org Palladium catalyst with a tridentate ligand. organic-chemistry.org
Radical Cyclization Forms C-C or C-N bond via radical intermediates. nih.gov Cobalt(II) catalyst or Triethylborane (Et₃B). nih.gov
Electroreductive Cyclization Uses electrochemistry to cyclize imines with dihaloalkanes. researchgate.netnih.gov Cathodic reduction in a flow microreactor. nih.gov

Achieving stereocontrol is critical in modern pharmaceutical synthesis. Several enantioselective methods have been developed to produce specific isomers of piperidine analogues.

Asymmetric Hydrogenation: The asymmetric hydrogenation of pyridine (B92270) precursors is a widely studied method. researchgate.net For example, an iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts can produce α-aryl and α-heteroaryl piperidines with high enantioselectivity (up to 99.3:0.7 er). researchgate.net

Chiral Auxiliaries: Phenylglycinol-derived oxazolopiperidone lactams are versatile chiral building blocks. researchgate.net They can be synthesized by the cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative. Subsequent manipulation allows for the regio- and stereocontrolled introduction of substituents, leading to enantiopure polysubstituted piperidines. researchgate.netrsc.org

Chiral Catalysts and Ligands: The use of chiral metal complexes is a prominent strategy. A rhodium-catalyzed asymmetric carbometalation of dihydropyridines with aryl boronic acids can furnish 3-substituted tetrahydropyridines with excellent enantioselectivity, which are then reduced to the chiral piperidines. nih.gov This approach has been used in the formal syntheses of drugs like Preclamol and Niraparib. nih.gov Another method utilizes a lithiation-intramolecular cyclization sequence with the chiral ligand (-)-sparteine (B7772259) to produce enantioenriched 2-substituted piperidines. acs.org

Strategies for Functionalization at the Piperidine Nitrogen

Once the piperidine core is assembled, the nitrogen atom provides a convenient handle for introducing a wide array of substituents, thereby modulating the molecule's physicochemical and biological properties.

N-Alkylation: The nucleophilic piperidine nitrogen can be readily alkylated using alkyl halides (e.g., bromides or iodides). researchgate.net The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or DMF, often in the presence of a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. researchgate.net A slow addition of the alkylating agent can help favor monoalkylation. researchgate.net

N-Arylation: The introduction of aryl or heteroaryl groups at the piperidine nitrogen is commonly achieved via metal-catalyzed cross-coupling reactions. While the Buchwald-Hartwig amination is a classic method, other transition metals have also been employed. An efficient cobalt-catalyzed arylation of saturated iodo-N-heterocycles with Grignard reagents has been developed. nih.gov This method is versatile, chemoselective, and utilizes a simple catalytic system of CoCl₂ and a ligand like TMCD (1,1,4,7,10,10-hexamethyltriethylenetetramine). nih.gov

Table 3: N-Functionalization Strategies

Functional Group Reaction Type Typical Reagents Catalyst
Alkyl Nucleophilic Substitution Alkyl bromide, Alkyl iodide Base (e.g., K₂CO₃) researchgate.net
Aryl/Heteroaryl Cross-Coupling Aryl Grignard reagent CoCl₂/TMCD nih.gov
Aryl/Heteroaryl Buchwald-Hartwig Amination Aryl halide, Aryl triflate Palladium catalyst with phosphine (B1218219) ligand

Carbonyl and Carboxamide Derivatization

The formation of an amide bond at the piperidine nitrogen (N-acylation) is a fundamental transformation that yields carboxamide derivatives. These derivatives are prevalent in many biologically active compounds. nih.govresearchgate.net

This derivatization can be achieved by reacting the piperidine with various acylating agents:

Acyl Chlorides: In the presence of a base like triethylamine (B128534) (TEA), piperidines react with acyl chlorides to form N-acylpiperidines. rsc.org

Isocyanates: The reaction of a piperidine with an isocyanate provides a direct route to N-substituted piperidine-1-carboxamides. rsc.org This reaction is often performed in a solvent like DMF with a base such as TEA. rsc.org

Carboxylic Acids: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to couple carboxylic acids directly with the piperidine nitrogen to form the corresponding amide.

The synthesis of piperidine-4-carboxamide derivatives has been reported to generate compounds with potential biological activities. researchgate.net These methods provide a robust platform for creating extensive libraries of analogues for structure-activity relationship (SAR) studies. nih.gov

Modifications of the Phenoxy and Chlorophenyl Moieties

The biological activity of 4-[(phenoxy)methyl]piperidine analogues can be finely tuned by altering the substitution pattern on the aromatic ring. Common synthetic routes to achieve this involve the nucleophilic substitution of an activated piperidine-4-methanol derivative with a substituted phenol (B47542). A general and effective method involves converting the hydroxyl group of N-protected 4-hydroxymethylpiperidine into a good leaving group, such as a mesylate or tosylate. This activated intermediate is then reacted with the desired phenol in the presence of a base to form the ether linkage. Another approach is the Mitsunobu reaction, which allows for the direct coupling of 4-hydroxymethylpiperidine with a phenol under mild conditions.

Positional Isomerism of Chlorine Substitution on the Phenoxy Ring

The position of the chlorine atom on the phenoxy ring is a critical determinant of the pharmacological profile of 4-[(chlorophenoxy)methyl]piperidine analogues. Synthetic strategies are directed at selectively preparing the ortho (2-chloro), meta (3-chloro), and para (4-chloro) isomers.

The synthesis of these isomers typically follows a convergent approach where the appropriately substituted chlorophenol is coupled with a piperidine-4-methanol derivative. For instance, in the development of dopamine (B1211576) D4 receptor antagonists based on a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, researchers compared the effects of different halogen substitutions on the phenoxy ring. chemrxiv.org The synthesis involved treating tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate with methanesulfonic anhydride, followed by displacement with the corresponding phenol. nih.gov This strategy allows for the late-stage introduction of various phenols, including 4-chlorophenol, to generate the desired positional isomers. chemrxiv.orgnih.gov

In one study, the replacement of a 4-fluorophenoxy group with a 4-chlorophenoxy group in this scaffold resulted in a significant loss of binding affinity for the D4 receptor, highlighting the sensitivity of the target protein to the position and nature of the halogen substituent. chemrxiv.org The binding affinities for various phenoxy analogues are detailed in the table below.

Binding Affinities (Ki) of Halogenated Phenoxymethyl (B101242) Piperidine Analogues at the D4 Receptor chemrxiv.org
Compound StructurePhenoxy Ring SubstituentBinding Affinity (Ki, nM)
4,4-difluoro-3-(phenoxymethyl)piperidine structureUnsubstituted (H)27
4,4-difluoro-3-(4-fluorophenoxymethyl)piperidine structure4-FluoroPotent (specific value not detailed in source)
4,4-difluoro-3-(4-chlorophenoxymethyl)piperidine structure4-Chloro53

Introduction of Additional Substituents on the Phenoxy Ring

Beyond altering the chlorine position, introducing other functional groups onto the phenoxy ring offers a powerful strategy to modulate the physicochemical and pharmacological properties of the analogues. Electron-donating groups (e.g., methoxy, ethoxy) and electron-withdrawing groups (e.g., cyano, methoxycarbonyl, nitro) have been incorporated to probe structure-activity relationships.

A key intermediate for the anticancer agent Vandetanib, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, was synthesized from piperidin-4-ylmethanol. researchgate.net The synthesis involved three main steps: N-protection with a Boc group, sulfonation of the hydroxyl group to create a good leaving group, and finally, nucleophilic substitution with methyl 3-hydroxy-4-methoxybenzoate. This sequence demonstrates a reliable method for introducing multiple substituents onto the phenoxy ring. researchgate.net

In another example, extensive structure-activity relationship studies on dopamine D4 receptor antagonists led to the synthesis of analogues with various substituents on the phenoxy ring. chemrxiv.orgnih.gov These included cyano, difluoro, and fluoro-methyl combinations. The synthesis was achieved by displacing a mesylate from the N-Boc-protected 4,4-difluoro-3-(hydroxymethyl)piperidine with a range of substituted phenols. nih.gov This modular approach facilitated the rapid generation of a library of compounds for biological evaluation. The data revealed that a 4-cyanophenoxy substituent conferred potent nanomolar binding to the D4 receptor. nih.gov

The following table summarizes the synthesis of various substituted phenoxymethyl piperidine analogues and their reported biological activities or utility.

Examples of Substituted Phenoxymethyl Piperidine Analogues
Substituent(s) on Phenoxy RingPiperidine ScaffoldSynthetic Approach HighlightApplication/FindingReference
2-Methoxy, 4-MethoxycarbonylN-Boc-4-(hydroxymethyl)piperidineSulfonation followed by nucleophilic substitutionKey intermediate for Vandetanib researchgate.net
4-CyanoN-Boc-4,4-difluoro-3-(hydroxymethyl)piperidineMesylation followed by nucleophilic substitutionPotent D4 receptor binding (Ki = 1.7 nM) nih.gov
3,4-DifluoroN-Boc-4,4-difluoro-3-(hydroxymethyl)piperidineMesylation followed by nucleophilic substitutionPotent D4 receptor binding (Ki = 2.7 nM) nih.gov
4-Fluoro, 3-MethylN-Boc-4,4-difluoro-3-(hydroxymethyl)piperidineMesylation followed by nucleophilic substitutionPotent D4 receptor binding (Ki = 6.5 nM) nih.gov
4-Ethoxy4-(hydroxymethyl)piperidineNot detailedChemical building block scbt.com
3,4-Dimethoxy4-[bis(4-methoxyphenyl)methyl]piperidineAlkylation with 4-(3-chloropropoxy)-1,2-dimethoxybenzeneSynthesis of a complex piperidine derivative

Design and Synthesis of Piperidine-Based Hybrid Structures

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, or a modified biological activity profile. The 4-(phenoxymethyl)piperidine (B1622545) scaffold can serve as a versatile anchor or linker for the construction of such hybrid molecules.

One example of this strategy involves linking the phenoxymethyl moiety to a quinazolinone scaffold. The compound 3-(2-oxo-2-piperidin-1-ylethyl)-2-(phenoxymethyl)quinazolin-4-one features a phenoxymethyl group attached to the C2 position of the quinazolinone ring, which is then connected via an N-acetyl linker to the piperidine nitrogen. uni.lu This design merges the structural features of the phenoxymethyl group with the quinazolinone core, a heterocycle known for a wide range of biological activities. The synthesis of such hybrids typically involves multi-step sequences where pre-functionalized fragments are coupled together.

Another approach involves creating hybrid molecules where the piperidine ring itself acts as a linker between two pharmacophores. For instance, novel antibacterial agents have been developed by designing 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives. mdpi.com In these hybrids, a piperazine (B1678402) ring (a close analogue of piperidine) serves as a bridge connecting the quinoline scaffold to a variously substituted benzoyl moiety. The synthesis involves building the core quinoline structure, followed by its coupling with the appropriate piperazine fragment. This modular synthesis allows for systematic variation of the terminal pharmacophore to optimize antibacterial activity. mdpi.com

Structure Activity Relationship Sar Studies of 4 2 Chlorophenoxy Methyl Piperidine Analogues

Elucidation of Pharmacophoric Requirements for Specific Biological Targets

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary to ensure optimal interactions with a specific biological target. For analogues of 4-[(2-chlorophenoxy)methyl]piperidine, the key pharmacophoric elements generally consist of a substituted phenoxy group, a linker, and a piperidine (B6355638) ring, which can be further substituted.

Research into dopamine (B1211576) D4 receptor (D4R) antagonists has identified crucial pharmacophoric features within this scaffold. A systematic assessment of the arylether and the southern nitrogen substituents has been conducted to map these requirements. nih.gov For instance, in a series of 4,4-difluoropiperidine (B1302736) ether analogues, the ether linkage and specific substitutions on the phenoxy ring were found to be critical for high D4R affinity. nih.gov Similarly, for ligands targeting µ (MOR) and δ (DOR) opioid receptors, the nature of the substituent at the 4-position of the piperidine ring and the length of the linker chain are key determinants of binding affinity and functional activity. nih.gov

In the context of acetylcholinesterase (AChE) inhibitors, SAR studies of compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have revealed that a rigidified analogue can exhibit more potent activity. nih.gov The indanone moiety was found to be a suitable replacement for a more flexible 2-isoindoline group without a significant loss of potency, highlighting the importance of a well-defined spatial arrangement of the pharmacophoric groups for effective binding to the enzyme's active site. nih.gov

Impact of Structural Modifications on Ligand-Target Interactions

Modifications to the phenoxy moiety and the linker connecting it to the piperidine ring have profound effects on the biological activity of these analogues.

Substitutions on the phenoxy ring can significantly modulate binding affinity. For D4R antagonists, various substitutions on the phenyl ring have been explored. For example, a 3,4-difluorophenyl group was found to be highly potent. nih.gov The introduction of a cyano group at the 4-position of the phenoxy ring also led to a compound with single-digit nanomolar binding affinity for D4R. nih.gov Conversely, replacing the phenoxy group with heterocyclic ethers generally resulted in a significant loss of binding affinity. nih.gov

The nature of the linker is also a critical determinant of activity. In a series of 4-oxypiperidine ethers designed as histamine (B1213489) H3 receptor antagonists, replacing a flexible five-methylene group chain with more rigid benzene, biphenyl (B1667301), or naphthalene (B1677914) linkers was investigated. nih.gov The introduction of an additional methylene (B1212753) group between the 4-oxypiperidine and an aromatic ring led to a significant increase in activity. nih.gov However, further increasing rigidity by using biphenyl and naphthalene linkers resulted in lower affinity compared to the more flexible counterparts. nih.gov For MOR/DOR ligands, extending the side chain from one to three methylene units did not drastically alter binding affinity but did influence functional activity, with the longer chain resulting in a weak partial agonist at the MOR. nih.gov

In the development of sigma-1 (σ1) receptor ligands, a 4-methyl substituent on the piperidine ring was found to confer optimal interaction with the σ1 subtype. uniba.it This was observed for both N-[(4-methoxyphenoxy)ethyl]piperidines and their p-chlorophenoxy counterparts. uniba.it In contrast, 2-methyl, 2,6-dimethyl, and 2,2,6,6-tetramethyl substitutions on the piperidine ring led to a more than 10-fold reduction in affinity. uniba.it

For compounds targeting the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines were examined. nih.gov The focus was on the role of the N-substituent, but the core piperidine structure was essential for maintaining high affinity.

Furthermore, studies on piperidine-substituted sulfonamides as anticancer agents have shown that the presence of a methyl group at the 3 or 4 position of the piperidine ring enhances anticancer properties. ajchem-a.com The distance of the piperidine ring from the sulfonamide group also impacts activity. ajchem-a.com

The substituent attached to the piperidine nitrogen is a key modulator of pharmacological activity and can influence affinity, selectivity, and functional properties.

In the development of potential cocaine antagonists based on methylphenidate analogues, various alkyl and aryl groups were introduced on the piperidine nitrogen. nih.gov An N-(4-chlorobenzyl) substituent resulted in a compound that was twofold more potent than methylphenidate in binding to the dopamine transporter. nih.gov In contrast, large N-aryl substituted analogues were significantly less active than the corresponding N-benzyl analogues. nih.gov

For dopamine transporter ligands, a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines with different N-substituents were synthesized. nih.gov A 1-(2-naphthylmethyl) substituent on the piperidine nitrogen resulted in a compound with subnanomolar affinity and good selectivity for the dopamine transporter over the serotonin transporter. nih.gov

Stereochemical Aspects of Structure-Activity Relationships

Stereochemistry is a critical factor in the interaction between a ligand and its biological target, as proteins are chiral environments. The spatial arrangement of atoms in a molecule can dramatically affect its binding affinity and efficacy.

In the study of σ1 receptor ligands, the stereochemistry of substituents on the piperidine ring was investigated. For N-[(4-methoxyphenoxy)ethyl]piperidines, both (R) and (S) enantiomers with a 4-methyl substituent on the piperidine ring showed high affinity, with Ki values in the low nanomolar range. uniba.it

Research on febrifugine (B1672321) and halofuginone (B1684669) analogues has highlighted the importance of stereochemistry at the 2 and 3 positions of the piperidine ring. The synthesis of cis- and trans-3-fluoro analogues revealed that the relative stereochemistry of the substituents influences the preferred conformation of the piperidine ring. researchgate.net The cis-diastereomer favors a conformation where the fluorine atom is in an axial orientation, while the trans-diastereomer adopts a conformation with both substituents in equatorial positions. researchgate.net Such conformational preferences can have a significant impact on how the molecule fits into a receptor's binding pocket.

Lead Optimization Strategies Based on SAR Analysis

Lead optimization is a crucial phase in drug discovery that involves iteratively modifying a lead compound to improve its pharmacological properties. SAR data provides the foundation for these optimization strategies.

One common strategy is structural simplification, which aims to reduce molecular complexity while retaining or improving activity. scienceopen.com This can lead to compounds with better synthetic accessibility and improved pharmacokinetic profiles. For example, in the development of acetylcholinesterase inhibitors, a complex 2-isoindoline moiety was successfully replaced with a simpler indanone moiety without a major loss of potency. nih.gov

Another strategy involves the systematic exploration of substitutions on different parts of the lead compound to enhance potency and selectivity. ijddd.com For instance, in the optimization of 4-oxypiperidine ethers as histamine H3 receptor antagonists, SAR studies showed that substitution at the 4-position of an aromatic linker enhanced activity. nih.gov This led to the synthesis of derivatives with biphenyl and naphthalene linkers to further explore the effects of structural rigidity and lipophilicity. nih.gov

The combination of pharmacophore motifs from different ligands is another powerful lead optimization strategy. nih.gov This approach can lead to the design of multi-target ligands with a desired polypharmacological profile.

Molecular Mechanisms of Biological Activity of 4 2 Chlorophenoxy Methyl Piperidine Derivatives

Ligand-Receptor Binding and Agonist/Antagonist Profiling

The interaction of 4-[(2-Chlorophenoxy)methyl]piperidine derivatives with various receptors is a key determinant of their biological function. These interactions are characterized by their binding affinity, selectivity, and functional effects as either agonists or antagonists.

Sigma Receptor (σ1, σ2) Binding Affinity and Selectivity

Derivatives of this compound have demonstrated significant binding affinity for sigma receptors, particularly the σ1 subtype. The affinity and selectivity of these compounds are influenced by structural modifications to the piperidine (B6355638) ring and the nature of the linker connecting it to the phenoxy group.

Research on a series of chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines has shown that these compounds generally exhibit high affinity for the σ1 receptor. The introduction of a methyl group at the 4-position of the piperidine ring appears to be optimal for σ1 receptor interaction. For instance, the p-chlorophenoxy counterparts of N-[(4-methoxyphenoxy)ethyl]piperidines, which are structurally related to the topic compound, have displayed Ki values in the subnanomolar to low nanomolar range for the σ1 receptor. probechem.com

Specifically, the (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine derivative has been identified as a particularly potent and selective σ1 ligand, with a Ki value of 0.34 nM for the σ1 receptor and a remarkable 547-fold selectivity over the σ2 receptor. nih.gov This high selectivity indicates a specific interaction with the σ1 receptor binding site. Shortening the oxyethylenic chain between the phenoxy and piperidine moieties has also been found to be beneficial for increasing σ1 selectivity. nih.gov

Conversely, increasing the degree of methylation on the piperidine ring at positions other than the 4-position tends to decrease σ1 receptor affinity. A more than 10-fold reduction in affinity was observed for 2-methyl, 2,6-dimethyl, and 2,2,6,6-tetramethyl N-[(4-chlorophenoxy)ethyl]piperidines. probechem.com

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
(-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine0.34186547
p-chlorophenoxy counterpart of (R)-N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine1.18--
p-chlorophenoxy counterpart of (S)-N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine0.34--

Neuropeptide Y Y1 Receptor Antagonism

The (chlorophenoxy)methyl moiety, when incorporated into suitable heterocyclic scaffolds, has been shown to be a key structural feature for achieving potent antagonism at the Neuropeptide Y (NPY) Y1 receptor. While research has not directly focused on this compound itself, studies on closely related benzimidazole (B57391) derivatives have provided strong evidence for this activity.

A series of novel benzimidazoles featuring a (4-chlorophenoxy)methyl group at the C-2 position were synthesized and evaluated as selective NPY Y1 receptor antagonists. In these studies, various piperidinylalkyl groups were attached to the N-1 position of the benzimidazole core. This systematic approach led to the identification of compounds with high affinity for the Y1 receptor. One particularly potent derivative, a dibasic benzimidazole, demonstrated a Ki of 0.0017 µM (1.7 nM). probechem.com The antagonist activity of these compounds was confirmed by their ability to reverse NPY-induced effects in functional assays. probechem.com These findings suggest that the this compound scaffold holds significant potential for the development of NPY Y1 receptor antagonists.

Compound ClassTargetKey Structural FeatureReported Activity (Ki)
Dibasic benzimidazolesNeuropeptide Y Y1 Receptor(4-Chlorophenoxy)methyl group0.0017 µM

Histamine (B1213489) H3 Receptor Antagonism

Piperidine derivatives are a well-established class of histamine H3 receptor antagonists. The incorporation of a phenoxyalkyl substituent on the piperidine nitrogen can lead to compounds with high affinity for this receptor. Several studies have explored the structure-activity relationships of such compounds, revealing the importance of the piperidine moiety for H3 receptor binding.

In some instances, these piperidine-based H3 antagonists also exhibit significant affinity for sigma receptors, making them dual-target ligands. For example, certain compounds have been identified with nanomolar affinity for both the human H3 receptor (hH3R) and the σ1 receptor. One such compound displayed an hH3R Ki of 7.70 nM and a σ1R Ki of 3.64 nM. The piperidine ring is considered a critical structural element for this dual activity. The functional efficacy of these compounds as H3 receptor antagonists has been confirmed in functional assays, where they have been shown to possess antagonistic properties with Kb values in the nanomolar range.

Compound ClassTargetReported Activity (Ki)Functional Activity (Kb)
Piperidine derivativeHuman Histamine H3 Receptor7.70 nM18.84 nM
Piperidine derivativeHuman Histamine H3 Receptor6.2 nM11.38 nM

GABA Uptake Site Interaction

Currently, there is a lack of specific research data on the interaction of this compound derivatives with GABA uptake sites. While some studies have investigated structurally related compounds as GABA receptor ligands, they have not demonstrated interaction with the GABA uptake machinery. For instance, a series of aminopyridazine derivatives of GABA were found to be selective GABA-A receptor antagonists but did not interact with the GABA uptake binding site. Therefore, the activity of this compound derivatives at GABA uptake sites remains an area for future investigation.

Enzyme Inhibition Mechanisms and Kinetics

In addition to receptor binding, derivatives of this compound have been investigated for their potential to inhibit key enzymes involved in various physiological and pathological processes.

Stearoyl-CoA Desaturase 1 (SCD1) Inhibition

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, and its inhibition has been pursued as a therapeutic strategy for metabolic diseases. Piperidine-based structures have been identified as potent inhibitors of SCD1. Although specific data for this compound is not available, related pyridazine-based, 4-bicyclic heteroaryl-piperidine derivatives have been designed and evaluated as potent SCD1 inhibitors.

Furthermore, a series of 'non-spiro' 4,4-disubstituted piperidine derivatives have been explored, leading to the discovery of compounds with moderate SCD1 binding affinity. Optimization of this series resulted in a 4-phenyl-4-(trifluoromethyl)piperidine (B2844206) derivative with nanomolar affinity. These findings underscore the potential of the piperidine scaffold, and by extension the phenoxyalkyl piperidine class, as a source of SCD1 inhibitors. The inhibitory activity is typically quantified by IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound ClassTarget EnzymeReported Activity
Pyridazine-based, 4-bicyclic heteroaryl-piperidine derivativesStearoyl-CoA Desaturase-1 (SCD1)Potent inhibitors
4-phenyl-4-(trifluoromethyl)piperidine derivativeStearoyl-CoA Desaturase-1 (SCD1)Nanomolar affinity

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression. While direct studies on the MAO inhibitory activity of this compound are not extensively documented, research on structurally related piperidine derivatives highlights the potential of this scaffold.

A series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. researchgate.netnih.govresearchgate.netmdpi.com Most of the synthesized compounds demonstrated greater inhibitory activity against MAO-B than MAO-A. researchgate.netnih.govresearchgate.netmdpi.com Notably, compound S5, which features a 3-chloro substitution on the phenyl ring, was the most potent MAO-B inhibitor with a half-maximal inhibitory concentration (IC50) value of 0.203 µM. researchgate.netnih.govresearchgate.net This compound also exhibited the highest selectivity for MAO-B over MAO-A, with a selectivity index (SI) of 19.04. researchgate.netnih.govresearchgate.net In contrast, the highest MAO-A inhibition was observed with compound S15, which had an IC50 value of 3.691 µM. researchgate.netnih.govresearchgate.net Kinetic studies revealed that the inhibition of MAO-B by these derivatives is of a competitive and reversible nature. researchgate.netnih.gov

Similarly, studies on para-substituted 4-phenylpiperidines have shown that the nature of the substituent on the phenyl ring significantly influences affinity for MAO isoforms. researchgate.netnih.gov Large, hydrophobic substituents tended to produce compounds with high MAO-B affinity, whereas substituents with a low dipole moment increased affinity for MAO-A. researchgate.netnih.gov Other research into N-methyl-piperazine chalcones identified dual inhibitors of MAO-B and acetylcholinesterase (AChE). nih.gov Compound 2k, a 3-trifluoromethyl-4-fluorinated derivative, showed the highest selective inhibition against MAO-B with an IC50 of 0.71 µM. nih.gov

These findings collectively suggest that the piperidine ring is a key structural feature for MAO inhibition. The presence of a halogen, such as the chloro group in the parent compound, is often associated with potent activity, particularly for MAO-B.

Table 1: MAO Inhibitory Activity of Selected Piperidine Derivatives

Compound Target Enzyme IC50 (µM) Selectivity Index (SI) for MAO-B Source(s)
S5 (pyridazinobenzylpiperidine derivative) MAO-A 3.857 19.04 researchgate.netnih.govresearchgate.net
MAO-B 0.203 researchgate.netnih.govresearchgate.net
S15 (pyridazinobenzylpiperidine derivative) MAO-A 3.691 - researchgate.netnih.govresearchgate.net
MAO-B -
S16 (pyridazinobenzylpiperidine derivative) MAO-A - - researchgate.netnih.govresearchgate.net
MAO-B 0.979 researchgate.netnih.govresearchgate.net
2k (N-methyl-piperazine chalcone) MAO-A >40 56.34 nih.gov
MAO-B 0.71 nih.gov
2n (N-methyl-piperazine chalcone) MAO-A 17.80 16.04 nih.gov

Leukotriene A4 Hydrolase (LTA4 Hydrolase) Inhibition

Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). nih.govmdpi.com Inhibition of this enzyme is a therapeutic strategy for a variety of inflammatory diseases. nih.gov Novel piperidine and piperazine (B1678402) derivatives have been designed and tested as inhibitors of LTA4 hydrolase (LTA4H), with several compounds showing potent activity in both enzymatic and functional assays. nih.gov

While direct data on this compound is limited, research on structurally similar compounds underscores the importance of the phenoxymethyl (B101242) pharmacophore. acs.org A closely related compound, DG-051 (4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid), which contains a chlorophenoxy moiety, was identified as a potent LTA4H inhibitor with an in vitro IC50 of 45 nM and a Kd of 26 nM. researchgate.netnih.gov Although DG-051 contains a pyrrolidine (B122466) ring instead of a piperidine ring, its structure highlights the significance of the chlorophenoxy-containing side chain for potent inhibition. researchgate.netnih.gov

Fragment-based screening has identified other piperidine-containing compounds as LTA4H inhibitors. For instance, 1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic acid (compound 16) was synthesized and showed LTA4H inhibitory activity, although its potency was moderate with IC50 values of 1491 µM and 966 µM in peptidase and hydrolase assays, respectively. acs.org The binding mode of these inhibitors often involves interaction with the active site zinc ion and key amino acid residues. acs.org

The development of LTA4H inhibitors aims to selectively block the epoxide hydrolase activity responsible for LTB4 production while sparing the enzyme's aminopeptidase (B13392206) activity, which is involved in degrading pro-inflammatory peptides. mdpi.com

Table 2: LTA4 Hydrolase Inhibitory Activity of Related Compounds

Compound Target Enzyme IC50 Source(s)
DG-051 LTA4H (in vitro) 45 nM researchgate.net
LTA4H (human whole blood) 37 nM acs.org
Compound 14 (Fragment-derived) LTA4H (hydrolase assay) 150 nM acs.org
LTB4 production (human whole blood) 131 nM acs.org
Compound 16 (Piperidine-4-carboxylic acid derivative) LTA4H (peptidase assay) 1491 µM acs.org

Cholinesterase (AChE/BuChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is the primary therapeutic approach for managing the symptoms of Alzheimer's disease. The piperidine scaffold is a common feature in many cholinesterase inhibitors. Research into phenoxyethyl piperidine derivatives, which are structurally analogous to this compound, has yielded potent and selective inhibitors. nih.gov

In one study, a series of compounds with a phenoxyethyl amine core were synthesized and evaluated. nih.gov Compound 5c, a phenoxyethyl piperidine derivative, was a highly potent and selective inhibitor of electric eel AChE (eeAChE) with an IC50 of 0.50 µM, while showing no significant inhibition of equine BuChE (eqBuChE) at concentrations up to 100 µM. nih.gov Structure-activity relationship studies indicated that the piperidine moiety was crucial for activity against AChE. nih.gov Conversely, compound 7c from the same study acted as a dual inhibitor, with IC50 values of 35.6 µM for eeAChE and 2.5 µM for eqBuChE. nih.gov

Other studies have explored different piperidine-based structures. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives produced one of the most potent AChE inhibitors known, compound 21, with an IC50 of 0.56 nM. nih.gov This compound showed an affinity for AChE that was 18,000 times greater than for BuChE. nih.gov Additionally, certain 1-benzyl-3,5-bis(benzylidene)piperidin-4-one derivatives have been identified as cholinesterase inhibitors, with compound 1d being the most potent against AChE (IC50 = 12.55 µM) and compound 1g showing the best anti-BuChE activity (IC50 = 17.28 µM). acgpubs.org

Table 3: Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives

Compound Target Enzyme IC50 (µM) Source(s)
Compound 5c (Phenoxyethyl piperidine derivative) eeAChE 0.50 nih.gov
eqBuChE >100 nih.gov
Compound 7a (Phenoxyethyl piperidine derivative) eeAChE 20.4 nih.gov
eqBuChE 8.1 nih.gov
Compound 7c (Phenoxyethyl piperidine derivative) eeAChE 35.6 nih.gov
eqBuChE 2.5 nih.gov
Compound 1d (Piperidin-4-one derivative) AChE 12.55 acgpubs.org
Compound 1g (Piperidin-4-one derivative) AChE 18.04 acgpubs.org
BuChE 17.28 acgpubs.org

| Compound 21 (1-benzyl-4-[2-(...)]piperidine) | AChE | 0.00056 | nih.gov |

T-type Calcium Ion Channel Antagonism

T-type calcium channels (CaV3) are involved in various physiological processes, including neuronal excitability and pain signaling, making them attractive targets for developing analgesics and antiepileptics. mdpi.com The 1,4-substituted piperidine scaffold has been identified as a core structure for potent and selective T-type calcium channel antagonists. nih.govresearchgate.net

The optimization of high-throughput screening leads resulted in a 1,4-substituted piperidine amide (compound 6) with good potency but limited selectivity. nih.gov Further structural modifications, such as introducing a 3-axial fluoro group to the piperidine ring (compound 30), significantly improved the selectivity profile. nih.gov This compound demonstrated robust efficacy in a rat model of absence epilepsy at a plasma concentration of 33 nM. nih.gov

Other research has focused on 4-piperidinecarboxylate and 4-piperidinecyanide derivatives as T-type calcium channel blockers. nih.gov Several of these compounds exhibited good inhibitory activity against the α1G (CaV3.1) channel and minimal off-target effects on the hERG channel. nih.gov For example, selected compounds showed hERG IC50 values in the range of 1.57 to 4.98 µM. nih.gov Spiro-piperidine azetidines and azetidinones have also been evaluated as novel blockers of the CaV3.2 channel. nih.gov While specific IC50 values for this compound are not available, the consistent finding that 1,4-substituted piperidines act as T-type channel blockers suggests this is a promising area of investigation for the compound class.

Table 4: T-type Calcium Channel Blocking Activity of Piperidine Derivatives

Compound Series Target Channel Key Findings Source(s)
1,4-Substituted Piperidine Amides T-type (CaV3) Compound 30 showed robust in vivo efficacy at 33 nM plasma concentration. nih.gov
4-Piperidinecarboxylate/cyanide Derivatives T-type (α1G) Good inhibitory activity with minimal hERG activity (hERG IC50 = 1.57 - 4.98 µM). nih.gov
Spiro-piperidine Azetidinones T-type (CaV3.2) Identified as novel blockers of the CaV3.2 channel. nih.gov

| Diphenylpiperazine Derivatives | T-type | Compounds 2 and 3d were effective in in vivo pain models. | nih.gov |

DNA Damage Response (DDR) Protein Modulation (e.g., PARP1, PARG)

Poly(ADP-ribose) polymerases (PARP) and poly(ADP-ribose) glycohydrolase (PARG) are key enzymes in the DNA damage response (DDR) pathway. Inhibitors of these enzymes, particularly PARP1, are a major focus in cancer therapy. The piperidine scaffold has been incorporated into the design of PARP inhibitors.

While direct studies on this compound are not available for this target, research on related structures provides insight. A series of piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives were evaluated in silico as potential PARP-1 inhibitors. acs.org Molecular docking studies showed that several of these compounds exhibited strong, target-specific binding profiles, with docking scores for PARP-1 being significantly lower than for PARP-2, suggesting potential for selective inhibition. acs.org For example, compounds 5, 9, and 13 had docking scores of -7.17, -7.41, and -7.37 kcal/mol, respectively, and interacted with key amino acids important for PARP-1 inhibition. acs.org

These findings, although based on computational analysis of piperazine-containing structures, point to the potential of heterocyclic scaffolds like piperidine to serve as a basis for designing PARP inhibitors. The development of such inhibitors relies on achieving specific interactions within the enzyme's active site.

In Vitro Biological Pathway Modulation

Antifungal Activity and Membrane Permeability Alterations

The search for new antifungal agents is critical due to the rise of drug-resistant fungal pathogens. Piperidine and its derivatives have emerged as a promising class of compounds with significant antifungal properties.

Studies on various piperidine derivatives have demonstrated their efficacy against a range of fungal species. For example, a series of 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-arylthiazol-5-yl]piperidine derivatives were tested for their activity against Phytophthora capsici. koreascience.kr Compound XIV-3, which contains a 4-chloro-2-fluorophenyl group, showed potent in vivo antifungal activity with an EC50 of 0.98 mM, which was comparable to or better than commercial fungicides. koreascience.kr

Other research on piperidin-4-one oxime esters revealed that compounds 5b and 5d exhibited potent antibacterial and antifungal activity, surpassing that of standard drugs like streptomycin (B1217042) and fluconazole. nih.gov The antifungal activity of piperidine-based surfactants has also been investigated against Candida albicans and Cryptococcus neoformans, showing that the activity is often dependent on the length of the alkyl chain attached to the piperidine nitrogen. researchgate.net Similarly, a synthesized piperidine-4-one derivative was found to have potent antifungal activity against Candida albicans. researchgate.net

The mechanism of action for many of these antifungal piperidine derivatives is thought to involve the disruption of the fungal cell membrane, leading to altered permeability and cell death. The lipophilic nature of the phenoxy and chloro-substituted parts of the this compound core could facilitate interaction with and perturbation of the fungal membrane's lipid bilayer.

Table 5: Antifungal Activity of Selected Piperidine Derivatives

Compound Target Organism Activity Metric Value Source(s)
XIV-3 (Thiazolyl-piperidine derivative) Phytophthora capsici EC50 0.98 mM koreascience.kr
13a (Piperidine oxime ether derivative) C. albicans MIC 0.0312 µg/mL mdpi.com
5d (Piperidin-4-one oxime ester) Aspergillus niger Zone of Inhibition 24 mm nih.gov
5d (Piperidin-4-one oxime ester) Candida albicans Zone of Inhibition 26 mm nih.gov

| DALIL1 (Piperidine-4-one derivative) | Candida albicans | Zone of Inhibition | 20 mm (at 100µg/ml) | researchgate.net |

Antiproliferative Effects and Tubulin Polymerization Inhibition

While direct studies on the antiproliferative effects of this compound specifically are not extensively documented in publicly available research, the broader class of piperidine derivatives has been recognized for its potential to inhibit tubulin polymerization, a critical process in cell division. Tubulin inhibitors are a cornerstone of cancer chemotherapy, as they disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Research into various substituted piperidine and related heterocyclic structures has demonstrated their ability to bind to tubulin, interfering with its polymerization dynamics. For instance, studies on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have identified them as a novel class of tubulin inhibitors with antiproliferative activity. mdpi.comnih.gov Although these are structurally distinct from this compound, they highlight the potential of the piperidine ring as a scaffold for developing tubulin-targeting agents. The mechanism often involves binding to the colchicine (B1669291) site on β-tubulin, which prevents the assembly of microtubules. mdpi.com

Further research is required to specifically elucidate the antiproliferative mechanism of this compound derivatives and to determine their efficacy as inhibitors of tubulin polymerization.

Antimalarial Activity against Plasmodium falciparum Strains

The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the development of novel antimalarial agents. nih.govresearchgate.net Derivatives of 1,4-disubstituted piperidines have shown promise in this area.

A study on the synthesis and antimalarial activity of a library of 1,4-disubstituted piperidine derivatives revealed several compounds with potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.govresearchgate.netnih.gov While the study did not specifically report on a compound with a 2-chlorophenoxy group, it did investigate derivatives with phenoxyacetyl moieties attached to the piperidine nitrogen, which share some structural similarities.

The research highlighted that modifications on the piperidine nitrogen significantly influence antimalarial activity. For example, some derivatives exhibited activity in the nanomolar range, comparable to or even exceeding that of the reference drug, chloroquine. nih.govresearchgate.net One notable compound, 13b , demonstrated an IC50 of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain, with a high selectivity index, indicating low cytotoxicity to human cells. nih.gov Another compound, 12d , also showed potent activity with an IC50 of 13.64 nM against the 3D7 strain. nih.gov

The structure-activity relationship data from this study suggest that the piperidine scaffold is a valuable starting point for the design of new antimalarial drugs. The specific contribution of the 2-chlorophenoxy group at the 4-position of the piperidine ring warrants further investigation to determine its impact on antiplasmodial efficacy.

Table 1: Antimalarial Activity of Selected 1,4-Disubstituted Piperidine Derivatives

CompoundIC50 (nM) - 3D7 StrainIC50 (nM) - W2 Strain
12d 13.64-
13b 4.1913.30
12a -11.6
Chloroquine 22.38134.12

Data sourced from a study on 1,4-disubstituted piperidine derivatives. nih.gov

Computational Chemistry and in Silico Modeling in 4 2 Chlorophenoxy Methyl Piperidine Research

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govmdpi.com These calculations solve the Schrödinger equation for a given molecular structure, yielding information about its energy, electron distribution, and geometry. nih.gov Such studies are crucial for predicting the stability, reactivity, and spectroscopic characteristics of compounds like 4-[(2-Chlorophenoxy)methyl]piperidine.

The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two frontier molecular orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and likely to engage in chemical reactions. nih.gov Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. mdpi.com For this compound, the distribution of the HOMO and LUMO would likely be spread across the chlorophenoxy and piperidine (B6355638) moieties, respectively, influencing its charge transfer characteristics.

While specific DFT calculations for this compound are not publicly available, illustrative data from related compounds demonstrate the typical values obtained from such analyses.

Table 1: Illustrative Quantum Chemical Properties of Related Compounds. (Note: This data is representative and not specific to this compound)
CompoundMethod/Basis SetE-HOMO (eV)E-LUMO (eV)Energy Gap (ΔE) (eV)Reference
1-Benzyl-4-(N-Boc-amino)piperidineDFT/B3LYP/6-311++G(d,p)-6.58-0.276.31 researchgate.net
Ammonium 3-methyl piperidine dithiocarbamateDFT-5.12-0.454.67 researchgate.net
(E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazideDFT/B3LYP/6-311G++(d,p)-5.89-1.744.15 nih.gov

The piperidine ring in this compound can adopt several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. Substituents on the piperidine ring can exist in either an axial or equatorial position. The relative stability of these conformers is crucial as it dictates the three-dimensional shape of the molecule and, consequently, its ability to interact with biological targets.

Conformational analysis, often performed using molecular mechanics or DFT calculations, can determine the energetically preferred conformation. nih.gov For 4-substituted piperidines, the conformational free energies are influenced by steric and electrostatic interactions. nih.govd-nb.info In the case of this compound, the bulky (2-chlorophenoxy)methyl group would be expected to preferentially occupy the equatorial position to minimize steric hindrance. Furthermore, factors like solvation and intramolecular hydrogen bonding can influence conformational preference. d-nb.infonih.gov Computational studies on fluorinated piperidines have shown that electrostatic interactions and hyperconjugation play significant roles in stabilizing specific conformers, a principle that would also apply to the analysis of this compound. d-nb.inforesearchgate.net

Derived from HOMO and LUMO energy values, global reactivity descriptors provide quantitative measures of a molecule's reactivity. mdpi.com These parameters, including electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω), are invaluable for comparing the chemical behavior of different molecules.

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Electronegativity (χ): Calculated as -(E_HOMO + E_LUMO) / 2, it describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as μ²/2η (where μ is the electronic chemical potential, approximately -χ), it quantifies the electron-accepting capability of a molecule.

These descriptors help predict how this compound would behave in a chemical reaction, identifying it as a potential electrophile or nucleophile. mdpi.com

Table 2: Illustrative Global Reactivity Descriptors. (Note: This data is representative and not specific to this compound)
CompoundChemical Hardness (η)Electronegativity (χ)Electrophilicity Index (ω)Reference
(E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide2.0753.8153.503 nih.gov
1-Benzyl-4-(N-Boc-amino)piperidine3.1553.4251.859 researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. jetir.org This method is instrumental in identifying potential biological targets for a compound and understanding the molecular basis of its activity. For this compound, docking studies can suggest how it might fit into the binding site of a receptor and the nature of the interactions that stabilize this complex.

The first step in molecular docking involves generating a three-dimensional model of the ligand-receptor complex. This requires a high-resolution structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy, and a 3D model of the ligand. Docking algorithms then systematically sample a large number of possible conformations and orientations of the ligand within the receptor's binding site. frontiersin.org

A scoring function is used to evaluate the fitness of each pose, estimating the binding affinity (e.g., in kcal/mol). The resulting models provide a static picture of the most probable binding mode. For a compound like this compound, which contains a flexible side chain, docking would explore various rotational possibilities to find the optimal fit within a target's binding pocket. Studies on related piperidine derivatives targeting G-Protein Coupled Receptors (GPCRs) or transporters show that these molecules often orient themselves to engage with specific sub-pockets within the receptor. nih.govrsc.org

The analysis of the docked complex reveals the specific non-covalent interactions that anchor the ligand to the receptor. These interactions are critical for binding affinity and selectivity. Key interactions relevant to this compound would include:

Hydrogen Bonds: The piperidine nitrogen (in its protonated state) and the ether oxygen are potential hydrogen bond donors and acceptors, respectively. They could interact with polar amino acid residues like aspartate, serine, or tyrosine in the binding site. nih.gov

π-π Stacking: The chlorophenyl ring is capable of forming π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. This is a common and significant interaction for stabilizing ligands in receptor pockets.

Halogen Bonds: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with an electron-rich atom (like oxygen or nitrogen) on a backbone carbonyl or amino acid side chain.

Hydrophobic Interactions: The aliphatic piperidine ring and the aromatic chlorophenyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Cation-π Interactions: The protonated piperidine nitrogen can form a strong interaction with the electron-rich face of an aromatic ring (e.g., tyrosine or tryptophan). nih.gov

Docking studies on analogous 4-oxypiperidine ethers have identified key interactions within the histamine (B1213489) H3 receptor, such as a salt bridge with Asp114 and π-π stacking with Trp402 and Phe193, providing a template for what might be expected for similar piperidine-containing ligands. nih.gov

Table 3: Illustrative Ligand-Target Interactions for Piperidine Derivatives from Molecular Docking Studies. (Note: These are examples from related compounds, not specific to this compound)
Ligand ClassTargetInteraction TypeInteracting Residue(s)Reference
4-Oxypiperidine EthersHistamine H3 ReceptorSalt Bridge / Cation-πAsp114, Tyr115 nih.gov
4-Oxypiperidine EthersHistamine H3 Receptorπ-π StackingTrp402, Phe193, Tyr189 nih.gov
Arylpiperazine DerivativesSerotonin (B10506) 5-HT1A ReceptorSalt BridgeAsp116 nih.gov
Indole Derivatives with Piperazine (B1678402)Serotonin Transporter (SERT)Ionic InteractionAsp98, Tyr95 nih.gov
1,4-Disubstituted Aromatic PiperidinesDopamine (B1211576) D2L ReceptorHydrogen BondHis393 nih.gov

Virtual Screening Approaches for Analog Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based approaches. For a compound like this compound, both methods can be employed to discover novel analogs with potentially improved activity or properties.

Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the biological target is unknown, LBVS can be utilized. This method relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. Starting with the known structure of this compound, a pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This pharmacophore model is then used as a 3D query to filter large compound databases, identifying molecules that match the key features of the parent compound.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known (from X-ray crystallography or cryo-EM), SBVS is a powerful approach. ijper.org This involves docking candidate molecules from a virtual library into the binding site of the target. ijper.org A scoring function is used to estimate the binding affinity and rank the compounds. nih.gov For this compound, this would involve docking millions of compounds against its putative biological target. The top-scoring hits, which show favorable predicted binding energies and interactions with key residues in the active site, would be selected for further experimental testing. ijper.org This approach not only identifies potential hits but also provides initial predictions of their binding modes. nih.gov

Molecular Dynamics Simulations for Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. nih.gov MD simulations are crucial for assessing the stability of a predicted binding pose and understanding the nuanced interactions that govern ligand binding. mdpi.com

For the this compound-target complex, an MD simulation would be initiated using the best-docked pose as a starting point. The system is solvated in a water box with appropriate ions to mimic physiological conditions. Over a simulation trajectory of nanoseconds to microseconds, the forces between all atoms are repeatedly calculated to model the system's evolution.

Analysis of the MD trajectory can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding pocket, researchers can assess whether the compound remains stably bound or if it dissociates.

Key Interactions: The simulation can highlight persistent hydrogen bonds, hydrophobic contacts, or electrostatic interactions between this compound and specific amino acid residues of the target protein. mdpi.com

Conformational Changes: MD can show how the ligand and protein adapt to each other upon binding, revealing induced-fit mechanisms that are not apparent from static docking. nih.gov

Binding Free Energy Calculation: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, helping to rank potential analogs.

These simulations provide a deeper understanding of the binding mechanism at an atomic level, guiding rational modifications to the this compound scaffold to enhance binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model allows for the prediction of the activity of newly designed, unsynthesized molecules, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

To develop a QSAR model for this compound analogs, the following steps are taken:

Data Set Generation: A series of analogs of this compound would be synthesized and their biological activity (e.g., IC₅₀ values) against a specific target would be measured experimentally.

Descriptor Calculation: For each analog, a set of molecular descriptors is calculated. These are numerical values that represent various physicochemical properties of the molecules, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties. nih.gov

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines), a mathematical equation is developed that links the descriptors to the observed biological activity. nih.gov The model's predictive power is rigorously validated using internal and external sets of compounds. nih.govnih.gov

A resulting QSAR model might take a general form like: Activity (e.g., pIC₅₀) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

This equation provides direct insight into which properties are critical for activity. For instance, it might reveal that increasing hydrophobicity in one part of the molecule while maintaining a specific electronic distribution in another is key to improving potency.

Table 1: Hypothetical QSAR Descriptors for this compound Analogs

Descriptor TypeSpecific Descriptor ExamplePotential Influence on Activity
Electronic Dipole MomentInfluences polar interactions with the target protein.
Steric Molecular VolumeDetermines the fit within the binding pocket.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Affects membrane permeability and hydrophobic interactions.
Topological Wiener IndexDescribes molecular branching and compactness.
Quantum Chemical HOMO/LUMO Energy GapRelates to chemical reactivity and stability.

Pharmacokinetic Property Predictions (Absorption, Distribution, Metabolism, Excretion - ADME)

A compound's success as a drug depends not only on its biological activity but also on its pharmacokinetic profile. In silico ADME predictions are now a standard part of the early drug discovery process, used to flag potential liabilities and guide molecular design. ijper.org Various computational models, many based on large datasets of experimental results, can predict the ADME properties of a molecule like this compound. researchgate.netnih.gov

Key predicted properties include:

Absorption: Parameters like intestinal absorption, Caco-2 cell permeability, and adherence to Lipinski's Rule of Five are calculated to estimate oral bioavailability. mspsss.org.ua

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding help to understand where the compound will go in the body.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes, which is crucial for assessing potential drug-drug interactions. researchgate.netmspsss.org.ua

Excretion: Properties related to solubility and clearance are estimated.

These predictions are vital for optimizing the this compound structure to achieve a balanced profile of potency and drug-like properties, increasing the likelihood of success in later developmental stages. researchgate.net

Table 2: Predicted ADME Properties for this compound

PropertyParameterPredicted Value/ClassificationSignificance
Physicochemical Properties Molecular Weight225.72 g/mol Meets Lipinski's rule (<500)
LogP2.95Optimal for cell permeability
Hydrogen Bond Donors1Meets Lipinski's rule (≤5)
Hydrogen Bond Acceptors2Meets Lipinski's rule (≤10)
Absorption Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut
Caco-2 PermeabilityHighIndicates good potential for oral absorption
Distribution Blood-Brain Barrier (BBB) PenetrationYesMay cross the BBB to exert CNS effects
Plasma Protein BindingHighAffects the free concentration of the drug
Metabolism CYP2D6 SubstrateYesIndicates a potential route of metabolism
CYP2D6 InhibitorNoLow risk of drug interactions via this enzyme
CYP3A4 InhibitorNoLow risk of drug interactions via this enzyme
Toxicity hERG I InhibitorLow riskLow risk of cardiac toxicity
AMES ToxicityNoPredicted to be non-mutagenic

Future Directions and Advanced Research Considerations

Exploration of Polypharmacology and Multi-Target Ligand Design

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases like neurodegenerative disorders and cancer. researchgate.net This has led to the rise of polypharmacology, the design of single chemical entities that can modulate multiple biological targets simultaneously. researchgate.netnih.gov These multi-target-directed ligands (MTDLs) aim to achieve superior therapeutic efficacy and a better safety profile compared to single-target agents or combination therapies. nih.govacs.org

The 4-[(2-Chlorophenoxy)methyl]piperidine scaffold is a prime candidate for MTDL development. The piperidine (B6355638) ring is a prevalent motif in compounds targeting the central nervous system (CNS), often interacting with G-protein-coupled receptors (GPCRs) or transporters. nih.govnih.gov For instance, research on various piperidine and piperazine (B1678402) derivatives has focused on creating dual-targeting agents for depression by combining activity at the serotonin (B10506) transporter (SERT) with affinity for serotonin receptors like 5-HT1A. nih.govresearchgate.net

Design Strategies:

Molecular Hybridization: This strategy involves merging two or more pharmacophores from known ligands into a single molecule. nih.govresearchgate.net For this compound, the (2-chlorophenoxy)methyl moiety could be considered one pharmacophore, while the piperidine nitrogen could be functionalized with another pharmacophore known to interact with a secondary target.

Scaffold Merging: Portions of different pharmacophores can be fused to create a novel, integrated scaffold that retains the key interaction features for multiple targets. nih.gov

By strategically modifying the core structure, derivatives of this compound could be designed to co-target proteins implicated in a specific disease pathway. For example, in Alzheimer's disease research, there is significant interest in dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), or compounds that also target histamine (B1213489) H3 receptors. nih.gov The piperidine core of the target compound provides a versatile platform for incorporating functional groups that could confer affinity for such secondary targets, potentially leading to a synergistic therapeutic effect. nih.gov

Application of Bioisosteric Replacements (e.g., C/Si Switch)

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to fine-tune the physicochemical and pharmacological properties of a lead compound without drastically altering its core structure. spirochem.com This involves substituting an atom or a group with another that has similar steric and electronic features. researchgate.net One such advanced bioisosteric modification is the "C/Si switch," where a carbon atom is replaced by a silicon atom (sila-substitution). mdpi.comnih.gov

This substitution can induce significant changes in a molecule's properties due to the inherent differences between carbon and silicon. researchgate.netmdpi.com

PropertyCarbon (C)Silicon (Si)Potential Impact of C/Si Switch
Covalent RadiusSmaller~50% LargerAlters bond lengths and angles, potentially improving binding affinity or selectivity. mdpi.com
Bond Length (to Carbon)~1.54 Å~1.87 ÅCan modify the conformation and fit of the molecule within a target's binding pocket. researchgate.net
Electronegativity (Pauling)2.551.90Affects bond polarity and metabolic stability. mdpi.com
LipophilicityLowerHigherMay enhance membrane permeability and tissue distribution, including passage through the blood-brain barrier. researchgate.netmdpi.com

Applying a C/Si switch to this compound could involve replacing the benzylic carbon (the -CH₂- group) or a carbon within the piperidine ring. Such a modification could lead to:

Improved Potency and Selectivity: Altered bond lengths and angles might allow the sila-analogue to adopt a more favorable conformation for interacting with its biological target. researchgate.net

Enhanced Metabolic Stability: The C-Si bond is generally stable, but its presence can alter the metabolic profile of adjacent groups, potentially blocking sites of oxidative metabolism and improving the compound's pharmacokinetic profile. nih.gov

Modified Physicochemical Properties: An increase in lipophilicity could improve absorption and distribution, which is particularly relevant for CNS-acting agents. researchgate.net

This strategy offers a rational approach to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of the parent compound, potentially transforming it into a more viable drug candidate. nih.gov

Advanced Approaches in Synthetic Methodologies

The development of efficient, scalable, and versatile synthetic routes is crucial for exploring the structure-activity relationships (SAR) of a compound like this compound. Modern organic chemistry offers a variety of advanced methods for the synthesis of substituted piperidines, which are among the most important fragments in drug design. nih.gov

Future research could move beyond classical methods to employ more sophisticated strategies:

Catalytic Hydrogenation of Pyridine (B92270) Precursors: The reduction of substituted pyridines is a common route to piperidines. Recent advancements include the use of heterogeneous catalysts, such as ruthenium or nickel silicide, which can achieve high diastereoselectivity for multi-substituted products under milder conditions. nih.gov

Modular and Streamlined Synthesis: A recently developed two-stage process combines biocatalytic C-H oxidation with radical cross-coupling. news-medical.net This approach allows for the direct functionalization of the piperidine ring, reducing the number of synthetic steps from as many as 7-17 to just 2-5. news-medical.net Such a method could be used to rapidly generate a library of diverse analogues of this compound for screening.

Aza-Prins Cyclization: This reaction provides a stereoselective method for constructing the piperidine ring from homoallylic amines and, in some variations, epoxides. rasayanjournal.co.in The use of effective Lewis acids like Niobium(V) chloride can mediate this cyclization efficiently, offering an alternative pathway to complex piperidine structures. rasayanjournal.co.in

These advanced methodologies not only promise higher yields and better stereochemical control but also enable the synthesis of novel derivatives that may be inaccessible through traditional routes. nih.govnews-medical.net This expands the chemical space available for exploration and optimization.

Integration of Cheminformatics and Artificial Intelligence for Compound Optimization

The integration of computational tools, including cheminformatics and artificial intelligence (AI), has become indispensable in modern drug discovery. arxiv.org These technologies can accelerate the optimization of lead compounds by predicting their properties and generating novel molecular structures with desired characteristics.

For this compound, these approaches can be applied in several ways:

Generative AI for De Novo Design: AI platforms like Chemistry42 can generate novel molecules from scratch or by modifying an existing scaffold. acs.org By providing the this compound core as a starting point, these algorithms can suggest modifications predicted to improve target affinity, selectivity, or ADMET properties.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using machine learning algorithms. blogspot.com If a dataset of analogues and their biological activities is available, these models can identify the key structural features that drive activity, guiding the design of more potent compounds.

Active Learning for Efficient Screening: When exploring large virtual libraries of potential derivatives, active learning can intelligently select the most informative compounds to test (either virtually via docking or experimentally). blogspot.com This iterative process allows machine learning models to learn faster and prioritize the most promising candidates, saving time and resources.

Lead Optimization: AI-driven lead optimization can go beyond simple modifications. It can facilitate scaffold hopping (finding new core structures with similar activity) or linker design to create molecules with entirely new intellectual property and potentially "me-better" drug profiles. arxiv.org

By leveraging these computational tools, researchers can navigate the vast chemical space more effectively, making data-driven decisions to optimize the this compound scaffold into a highly refined therapeutic candidate. arxiv.orgacs.org

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. Key factors include:
  • Solvent selection : Dichloromethane or THF is often used to enhance reactivity .
  • Base : Sodium hydroxide or triethylamine facilitates deprotonation and accelerates reaction rates .
  • Temperature : Room temperature or mild heating (40–60°C) balances reaction speed and side-product formation .
  • Purification : Crystallization or column chromatography ensures ≥95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound derivatives?

  • Methodological Answer :
  • NMR spectroscopy : Confirms substituent positioning on the piperidine ring (e.g., 1^1H and 13^{13}C NMR for aromatic and aliphatic protons) .
  • HPLC-MS : Validates molecular weight and detects impurities .
  • X-ray crystallography : Resolves 3D conformation for structure-activity relationship (SAR) studies .

Q. How can researchers mitigate safety risks associated with handling this compound hydrochloride in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile intermediates .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design of novel derivatives of this compound for targeted biological activity?

  • Methodological Answer :
  • Reaction path searches : Quantum chemical calculations (e.g., DFT) predict feasible synthetic routes and transition states .
  • Molecular docking : Simulate interactions with biological targets (e.g., receptors) to prioritize derivatives for synthesis .
  • Machine learning : Train models on existing SAR data to predict bioactivity of untested analogs .

Q. What experimental strategies are recommended to resolve contradictory data regarding the biological activity of this compound analogs?

  • Methodological Answer :
  • Dose-response studies : Establish clear concentration-activity curves to rule out false positives/negatives .
  • Orthogonal assays : Validate results using multiple techniques (e.g., enzymatic assays vs. cell-based tests) .
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., fluorophenyl or nitro-substituted analogs) to identify substituent-specific effects .

Q. What methodologies are suitable for establishing structure-activity relationships (SAR) in this compound-based compounds?

  • Methodological Answer :
  • Systematic substituent variation : Synthesize analogs with modifications to the chlorophenoxy or piperidine groups .
  • Free-Wilson analysis : Quantify contributions of individual substituents to biological activity .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate spatial electronic features with activity .

Q. How can researchers validate the stability of this compound hydrochloride under various storage conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–80°C), light, and humidity, then monitor decomposition via HPLC .
  • Accelerated stability testing : Store at elevated temperatures and extrapolate shelf life using the Arrhenius equation .
  • Spectroscopic monitoring : Track changes in UV-Vis or FTIR spectra to detect structural degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.